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molecular formula C14H11Cl3O2 B586597 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) CAS No. 1794780-53-2

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)

Cat. No. B586597
M. Wt: 325.639
InChI Key: IUGDILGOLSSKNE-PGRXLJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458993B1

Procedure details

A 4-necked 5-liter flask, equipped with a mechanical stirrer, a thermometer, and a condenser, is charged with methanol (800 g). Potassium hydroxide (440 g) is added in portions to the methanol solution. After the addition, the solution is cooled to 20° C. To this stirring solution, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (420 g) is added in portions. The reaction temperature is kept below 40° C. After the addition, the temperature is raised to 50° C. and maintained for 2.5 hours. The reaction mixture is cooled to 20° C. and neutralized with 25% HCl solution. After the neutralization, the mixture is heated to reflux and water (480 g) is added. The mixture is allowed to cool to the room temperature. The precipitates are filtered and dried to afford 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene as white solids with slight tan color.
Quantity
440 g
Type
reactant
Reaction Step One
Name
methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
480 g
Type
solvent
Reaction Step Four
Quantity
800 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]([Cl:24])=[C:5]([C:15]1[CH:20]=[CH:19][C:18]([O:21]C#N)=[CH:17][CH:16]=1)[C:6]1[CH:11]=[CH:10][C:9]([O:12]C#N)=[CH:8][CH:7]=1.ClC(Cl)(Cl)C(C1C=CC(O)=CC=1)C1C=CC(O)=CC=1.Cl>O.CO>[Cl:3][C:4]([Cl:24])=[C:5]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)[C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
[OH-].[K+]
Name
methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C(C1=CC=C(C=C1)OC#N)C1=CC=C(C=C1)OC#N)Cl
Step Two
Name
Quantity
420 g
Type
reactant
Smiles
ClC(C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
480 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
800 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-necked 5-liter flask, equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
is kept below 40° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the neutralization, the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to the room temperature
FILTRATION
Type
FILTRATION
Details
The precipitates are filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC(=C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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